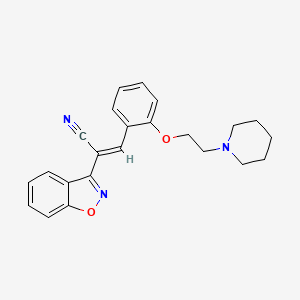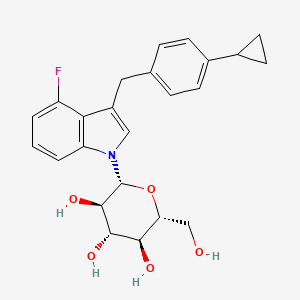
Tarafenacin
Übersicht
Beschreibung
Tarafenacin, also known as SVT-40776, is a highly selective M3 muscarinic receptor antagonist . It is primarily used to treat symptoms of an overactive bladder, such as frequent or urgent urination, and incontinence (urine leakage) .
Synthesis Analysis
This compound is subject to extensive hepatic metabolism, with only 3% of the unchanged drug excreted in urine and feces . The main metabolic routes are monohydroxylation in the dihydrobenzfuran ring, dihydrobenzfuran ring opening, and N-dealkylation of the pyrrolidine nitrogen . There is also a patent that discloses a process for the preparation of this compound and intermediates used in the process .
Molecular Structure Analysis
This compound has a molecular formula of C21H20F4N2O2 and a molecular weight of 408.4 g/mol . It is a competitive muscarinic receptor antagonist .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 408.4 g/mol . It is highly protein-bound (98%), primarily to α1-acid glycoprotein . The absolute bioavailability of this compound from 7.5 and 15mg PR tablets was estimated to be 15.4% and 18.6%, respectively .
Wissenschaftliche Forschungsanwendungen
Tarafenacin ist eine Verbindung, die in erster Linie wegen ihres Potenzials zur Behandlung von überaktiver Blase (OAB) aufgrund ihrer potenten und selektiven Antimuskarinika-Eigenschaften untersucht wurde. Nachfolgend werden einige der einzigartigen Anwendungen von this compound in der wissenschaftlichen Forschung vorgestellt, die jeweils in einem separaten Abschnitt dargestellt werden:
Behandlung von überaktiver Blase
This compound war Gegenstand klinischer Studien, die sich auf seine Wirksamkeit und Verträglichkeit als Behandlung für OAB konzentrierten. Es hat in klinischen Studien der Phase II positive Ergebnisse gezeigt, die ein ausgezeichnetes Wirksamkeits- und Verträglichkeitsprofil belegen .
Selektivität des Muskarinrezeptors
Aufgrund seiner hohen Selektivität für den M3-Muskarinrezeptor gegenüber dem M2-Rezeptor ist this compound eine wichtige Verbindung für die Untersuchung der pharmakologischen Differenzierung zwischen diesen Rezeptorsubtypen und ihren Rollen in verschiedenen physiologischen Prozessen .
Geriatrische Pharmakotherapie
This compound wurde bei gesunden älteren Freiwilligen getestet, was auf seine potenzielle Anwendung in der geriatrischen Pharmakotherapie hinweist, insbesondere bei altersbedingten Erkrankungen wie OAB .
Dosis-Wirkungs-Beziehung
Untersuchungen zur Dosis-Wirkungs-Beziehung von this compound helfen, die optimale Dosierung zu bestimmen, die erforderlich ist, um therapeutische Wirkungen zu erzielen und gleichzeitig Nebenwirkungen zu minimieren .
Wirkmechanismus
Target of Action
Tarafenacin primarily targets the M3 muscarinic receptor . The M3 muscarinic receptor is involved in the contraction of human bladder and gastrointestinal smooth muscle, saliva production, and iris sphincter function .
Mode of Action
This compound interacts with its target, the M3 muscarinic receptor, by selectively antagonizing it . This means that this compound binds to the M3 muscarinic receptor and inhibits its function, thereby reducing the contractions of the bladder muscle and other effects mediated by this receptor .
Biochemical Pathways
It is understood that the m3 muscarinic receptor, when activated by acetylcholine, leads to phosphoinositide hydrolysis, resulting in muscle contraction . By antagonizing the M3 muscarinic receptor, this compound likely disrupts this pathway, reducing muscle contractions .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of muscle contractions mediated by the M3 muscarinic receptor . This can lead to a decrease in the urgency to urinate, which is particularly beneficial in conditions like overactive bladder .
Action Environment
It is known that factors such as the presence of other drugs can impact the effectiveness of a medication . For instance, certain drugs that inhibit the enzymes responsible for metabolizing this compound could potentially increase its concentration in the body, thereby enhancing its effects .
Safety and Hazards
The most common adverse event associated with Tarafenacin is dry mouth . Other side effects may include constipation, headache, dizziness, dry mouth, or blurred vision . It should not be used in people with urinary retention . It is not known whether this compound will harm an unborn baby or if it passes into breast milk .
Eigenschaften
IUPAC Name |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] N-(3-fluorophenyl)-N-[(3,4,5-trifluorophenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F4N2O2/c22-15-2-1-3-16(10-15)27(11-13-8-17(23)20(25)18(24)9-13)21(28)29-19-12-26-6-4-14(19)5-7-26/h1-3,8-10,14,19H,4-7,11-12H2/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZDMXYRRQJIBJ-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)N(CC3=CC(=C(C(=C3)F)F)F)C4=CC(=CC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)OC(=O)N(CC3=CC(=C(C(=C3)F)F)F)C4=CC(=CC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301319099 | |
| Record name | Tarafenacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301319099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
385367-47-5 | |
| Record name | Tarafenacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=385367-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tarafenacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0385367475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tarafenacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301319099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TARAFENACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDV98UN52Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(2-Nitroprop-1-en-1-yl)benzo[d][1,3]dioxole](/img/structure/B1681845.png)
![(2S)-4-[(2R)-9-[(5S)-5-[(4S)-1,4-dihydroxy-4-[(2R,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one](/img/structure/B1681847.png)
![8-(4-aminophenyl)-5-methyl-N-propyl-5H-[1,3]dioxolo[4,5-g]phthalazine-6-carboxamide](/img/structure/B1681849.png)


![N-(2,2,2-Trifluoroethyl)-N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}benzenesulfonamide](/img/structure/B1681857.png)


![3-(5-(4-(Cyclopentyloxy)-2-hydroxybenzoyl)-2-((3-hydroxybenzo[d]isoxazol-6-yl)methoxy)phenyl)propanoic acid](/img/structure/B1681860.png)
![N-{[5-(diethylsulfamoyl)thiophen-2-yl]methyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B1681861.png)
![1-butan-2-yl-3-(2-chloroethyl)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-3-nitrosourea](/img/no-structure.png)
![(E)-3-[[2-(3,4-dimethoxyphenyl)ethylamino]methyl]-4-[(2-hydroxyphenyl)methoxy]-4-oxobut-2-enoic acid](/img/structure/B1681864.png)
